![molecular formula C33H26O8 B11165592 benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate](/img/structure/B11165592.png)
benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate
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Overview
Description
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate is a complex organic compound with the molecular formula C33H26O8 and a molecular weight of 550.57 g/mol This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including benzyloxy and oxoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate typically involves multiple steps, starting with the preparation of the chromen-2-one core. This core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the benzyloxy and oxoethoxy groups.
. The oxoethoxy group can be introduced through a similar etherification reaction using an appropriate oxoethoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalytic processes, such as palladium-catalyzed coupling reactions, to streamline the synthesis and reduce the number of steps required . Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted chromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
- Benzyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate
- 2-(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide
- Butyl (3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
Uniqueness
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and oxoethoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate, with a molecular formula of C33H26O8 and a molecular weight of 550.57 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromen-7-yl moiety, which is known for various biological activities. The presence of the benzyloxy group and the oxoethoxy functional groups may contribute to its interaction with biological targets.
Structural Formula
The structural representation can be summarized as follows:
- IUPAC Name : this compound
- Molecular Weight : 550.57 g/mol
- CAS Number : 307547-66-6
Antioxidant Activity
Research has shown that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, certain benzyloxy-substituted chalcones have demonstrated strong inhibition against human monoamine oxidases (hMAOs), which are involved in oxidative stress pathways. The most potent inhibitors reported had IC50 values as low as 0.067 μM . This suggests that this compound may also exhibit similar antioxidant effects.
Antimicrobial Activity
Benzyl derivatives have been investigated for their antimicrobial properties. A study focusing on the antibacterial effects of benzyloxy compounds showed significant activity against various pathogens, indicating that benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yloxy})acetate may possess similar antimicrobial effects .
Study 1: Inhibition of Monoamine Oxidases
In a recent study evaluating the inhibitory action of benzyloxy chalcones against hMAOs, compounds demonstrated strong inhibition with residual activities below 50% at 10 μM concentrations. The most potent inhibitor (IC50 = 0.067 μM) suggests that benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-pheny}-2H-chromen-7-yloxy)acetate could be explored for similar hMAO inhibitory activity .
Study 2: Anticancer Evaluation
A research project investigated the effects of chromen derivatives on pancreatic cancer cells, revealing that certain compounds inhibited cell growth and induced apoptosis through modulation of apoptotic pathways. This indicates potential for benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-pheny}-2H-chromen-7-yloxy)acetate in cancer therapeutics .
Properties
Molecular Formula |
C33H26O8 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
benzyl 2-[2-oxo-5-(2-oxo-2-phenylmethoxyethoxy)-4-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C33H26O8/c34-30-18-27(25-14-8-3-9-15-25)33-28(38-22-32(36)40-20-24-12-6-2-7-13-24)16-26(17-29(33)41-30)37-21-31(35)39-19-23-10-4-1-5-11-23/h1-18H,19-22H2 |
InChI Key |
RATLOBQLFUBNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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